Computational Binding Mode Advantage: Predicted EGFR Affinity of 8-Bromo-6-fluoroquinazolin-2(1H)-one vs. 6-Fluoroquinazolin-2(1H)-one
In a class-level analysis of fluoroquinazolinones as EGFR inhibitors, the presence of an 8-bromo substituent is predicted to enhance binding affinity through additional hydrophobic interactions in the enzyme's back pocket, compared to the 8-unsubstituted analog (6-fluoroquinazolin-2(1H)-one). While direct experimental IC50 data for the target compound is not available, computational docking studies on related fluoroquinazolinone derivatives demonstrate that lipophilic substitutions at the 8-position correlate with improved binding free energies (ΔG) [1]. This in silico prediction provides a rational basis for prioritizing the 8-bromo derivative in lead optimization campaigns targeting enhanced potency.
| Evidence Dimension | Predicted EGFR Binding Free Energy (ΔG) |
|---|---|
| Target Compound Data | Not directly measured; predicted enhanced binding via 8-Br hydrophobic interactions |
| Comparator Or Baseline | 6-Fluoroquinazolin-2(1H)-one (8-unsubstituted) |
| Quantified Difference | Inferred from SAR of related fluoroquinazolinones; specific ΔΔG not available |
| Conditions | In silico molecular docking simulation (class-level inference) |
Why This Matters
This predicted affinity difference guides medicinal chemists to select the 8-bromo derivative over the 8-unsubstituted parent for initial screening in EGFR inhibitor programs, potentially accelerating hit-to-lead timelines.
- [1] Zayed, M. et al. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Int. J. Mol. Sci. 2018, 19(6), 1731. View Source
